Cas no 159813-69-1 (Sikokianin C)

Sikokianin C 化学的及び物理的性質
名前と識別子
-
- [3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2-(4-hydroxyphenyl)-2'-(4-methoxyphenyl)-,(2R,2'S,3S,3'R)-
- Sikokianin C
- [3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2-(4-hydroxyphenyl)-2'-(4-methoxyphenyl)-,(2
- [3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2-(4-hydroxyphenyl)-2'-(4-methoxyphenyl)-,[2R-[2a,3b(2'S*,3'R*)]]-
- (2R,2'S,3S,3'R)-2,2',3,3'-Tetrahydro-5,5',7,7'-tetrahydroxy-2-(4-hydroxyphenyl)-2'-(4-methoxyphenyl)-[3,3'-bi-4H-1-benzopyran]-4,4'-dione
- [ "" ]
- CID 101676234
- [3,3'-Bi-4H-1-benzopyran]-4,4'-dione, 2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2-(4-hydroxyphenyl)-2'-(4-methoxyphenyl)-, (2R,2'S,3S,3'R)-
- CS-0112954
- (2R,3S)-3-[(2S,3R)-5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
- 159813-69-1
- HY-135458
- AKOS040762348
- Sikokianin B
- (+)-Sikokianin A
- Sikokianin A
- DA-67588
-
- インチ: 1S/C31H24O10/c1-39-19-8-4-15(5-9-19)31-27(29(38)25-21(36)11-18(34)13-23(25)41-31)26-28(37)24-20(35)10-17(33)12-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27+,30+,31-/m1/s1
- InChIKey: QOPUSVUZHPIYER-VGGPVXIDSA-N
- ほほえんだ: O1C2C=C(C=C(C=2C([C@@H]([C@H]1C1C=CC(=CC=1)OC)[C@@H]1C(C2C(=CC(=CC=2O[C@H]1C1C=CC(=CC=1)O)O)O)=O)=O)O)O
計算された属性
- せいみつぶんしりょう: 556.13694696g/mol
- どういたいしつりょう: 556.13694696g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 41
- 回転可能化学結合数: 4
- 複雑さ: 943
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 163
- 疎水性パラメータ計算基準値(XlogP): 5
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.521±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 901.1±65.0 °C at 760 mmHg
- フラッシュポイント: 300.9±27.8 °C
- ようかいど: Insuluble (3.4E-5 g/L) (25 ºC),
- じょうきあつ: 0.0±0.3 mmHg at 25°C
- 酸性度係数(pKa): 7.43±0.60(Predicted)
Sikokianin C セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Sikokianin C 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5021-1 mg |
Sikokianin C |
159813-69-1 | 1mg |
¥2915.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5021-1 mL * 10 mM (in DMSO) |
Sikokianin C |
159813-69-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6150 | 2023-09-15 | |
TargetMol Chemicals | TN5021-5 mg |
Sikokianin C |
159813-69-1 | 98% | 5mg |
¥ 4,040 | 2023-07-10 | |
TargetMol Chemicals | TN5021-1 ml * 10 mm |
Sikokianin C |
159813-69-1 | 1 ml * 10 mm |
¥ 6150 | 2024-07-19 | ||
A2B Chem LLC | AE97244-5mg |
Sikokianin C |
159813-69-1 | 97.5% | 5mg |
$719.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S89020-5 mg |
Sikokianin C |
159813-69-1 | 5mg |
¥5760.0 | 2021-09-07 | ||
TargetMol Chemicals | TN5021-5mg |
Sikokianin C |
159813-69-1 | 5mg |
¥ 4040 | 2024-07-19 |
Sikokianin C 関連文献
-
1. Book reviews
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
Sikokianin Cに関する追加情報
Introduction to Sikokianin C (CAS No. 159813-69-1)
Sikokianin C, a naturally occurring compound with the chemical formula CAS No. 159813-69-1, has garnered significant attention in the field of pharmaceutical research due to its unique biological activities and potential therapeutic applications. This compound, belonging to the flavonoid family, has been extensively studied for its pharmacological properties, particularly in the context of inflammation, neuroprotection, and anticancer effects. The structural complexity and functional diversity of Sikokianin C make it a promising candidate for further investigation and development.
Flavonoids are a class of polyphenolic compounds widely found in plants, known for their antioxidant and anti-inflammatory properties. Among these, Sikokianin C has emerged as a particularly potent agent with a broad spectrum of biological activities. Research has demonstrated that Sikokianin C exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). These findings highlight the potential of Sikokianin C as a therapeutic agent for chronic inflammatory diseases.
In addition to its anti-inflammatory properties, Sikokianin C has shown remarkable neuroprotective effects. Studies have indicated that this compound can protect against oxidative stress and neurotoxicity, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms of Sikokianin C are believed to be associated with its ability to scavenge free radicals and inhibit the aggregation of amyloid-beta plaques, which are hallmark features of these diseases. Furthermore, preclinical studies have suggested that Sikokianin C may enhance cognitive function by improving synaptic plasticity and neurotransmitter release.
The anticancer potential of Sikokianin C has also been extensively explored. Research has revealed that this compound can induce apoptosis in various cancer cell lines by activating caspase-dependent and caspase-independent pathways. Additionally, Sikokianin C has been shown to inhibit the proliferation of cancer cells by blocking cell cycle progression and disrupting key signaling pathways such as PI3K/Akt and MAPK/ERK. These findings suggest that Sikokianin C could be a valuable component in the development of novel anticancer therapies. Furthermore, its ability to selectively target cancer cells while sparing healthy cells makes it an attractive candidate for further clinical investigation.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of Sikokianin C, facilitating its use in various research applications. The structural elucidation of Sikokianin C using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) has provided valuable insights into its molecular structure and stereochemistry. These studies have not only enhanced our understanding of the compound's biological activities but also paved the way for the development of derivatives with improved pharmacological properties.
The pharmacokinetic profile of Sikokianin C is another critical aspect that has been studied extensively. Research has shown that this compound exhibits good oral bioavailability and can be effectively absorbed into the bloodstream. However, its metabolic stability remains a challenge due to rapid degradation by enzymes such as cytochrome P450 enzymes. To address this issue, researchers have explored various strategies to enhance the stability and bioavailability of Sikokianin C, including chemical modifications and formulation approaches.
In conclusion, Sikokianin C (CAS No. 159813-69-1) is a multifaceted compound with significant potential in pharmaceutical applications. Its anti-inflammatory, neuroprotective, and anticancer properties make it a promising candidate for further clinical development. Ongoing research efforts are focused on optimizing its pharmacokinetic profile and exploring novel therapeutic strategies. As our understanding of the biological activities of Sikokianin C continues to grow, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
159813-69-1 (Sikokianin C) 関連製品
- 82413-28-3(2-(4-Hydroxyphenyl)-1-phenyl-1-butanone)
- 2137559-07-8(Pyridine, 5-(3-methyl-1,2,4-thiadiazol-5-yl)-2-nitro-)
- 2229073-73-6(tert-butyl N-2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2139382-75-3(Nilotinib 3-Imidazolyl N-oxide)
- 51355-91-0(1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole)
- 699-23-0(ethyl cis-2-cyanocyclopropane-1-carboxylate)
- 216150-83-3(17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)-(±)-)
- 2113049-57-1(1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile)
- 2248413-25-2(Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate)
- 1056884-35-5(5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene)




